molecular formula C5H8O2 B190581 Angelic acid CAS No. 565-63-9

Angelic acid

Cat. No. B190581
CAS RN: 565-63-9
M. Wt: 100.12 g/mol
InChI Key: UIERETOOQGIECD-ARJAWSKDSA-N
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Description

Angelic acid, also known as (2 Z )-2-Methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid. It is primarily found in the plants of the family Apiaceae1. It is a volatile solid with a biting taste and a pungent sour odor1. The cis isomer of 2-methyl-2-butenoic acid, Angelic acid, can easily convert to the trans isomer, tiglic acid, upon heating or reaction with inorganic acids1.



Synthesis Analysis

The biosynthesis of Angelic acid has been achieved in yeast. The process involves the expression of genes identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 in Saccharomyces cerevisiae2. The intracellular propionyl-CoA level is increased by exogenous feeding of propionate and heterologous expression of a propionyl-CoA synthase from Streptomyces sp2.



Molecular Structure Analysis

Angelic acid is an unsaturated aliphatic carboxylic acid. It is often found together with its more thermodynamically stable trans isomer, tiglic acid3. The arrangement of its atoms and the position of the double bond are demonstrated by its catalytic hydrogenation to stearic acid4.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions of Angelic acid.



Physical And Chemical Properties Analysis

Angelic acid has a molar mass of 100.117 g·mol −1. It has a melting point of 45.5 °C and a boiling point of 185 °C1. It crystallizes in colorless monoclinic prisms which dissolve rapidly in alcohol or hot water and slowly in cold water1.


Scientific Research Applications

Safety And Hazards

properties

IUPAC Name

(Z)-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERETOOQGIECD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897430
Record name 2-Methylisocrotonic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

85.50 to 87.50 °C. @ 13.00 mm Hg
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
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Solubility

slightly soluble in hot water
Record name Angelic acid
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Product Name

2,3-Dimethylacrylic acid, (Z)-

CAS RN

565-63-9
Record name Angelic acid
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Record name Angelic acid
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Record name Angelic acid
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Record name 2-Methylisocrotonic acid
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Record name 2,3-DIMETHYLACRYLIC ACID, (Z)-
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Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45 °C
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,170
Citations
RE Buckles, GV Mock, L Locatell Jr - Chemical Reviews, 1955 - ACS Publications
… isomerization of tiglic acid to angelic acid showed little tendency to take place. Cevadine… angelic acid andthe amino alcohol cevaginine (169). The first clean-cut isolation of angelic acid …
Number of citations: 41 pubs.acs.org
SM Kupchan, A Afonso - The Journal of Organic Chemistry, 1960 - ACS Publications
This report concerns the development of a general method for the synthesis of esters of angelic acid. The need for a widely applicable synthetic route arose during our studies of the …
Number of citations: 16 pubs.acs.org
F Weber, R Brückner - European Journal of Organic Chemistry, 2015 - Wiley Online Library
… by the SAD of other esters of angelic acid13–15 (Scheme 1, lines … from the SAD of derivatives of angelic acid (3; Figure 1), a … the SAD reactions of angelic acid derivatives in some depth. …
RE Buckles, GV MOCK - The Journal of Organic Chemistry, 1950 - ACS Publications
… The identity of theproduct was established by saponification to angelic acid. One sample of the oily by-product (known to contain angelic acid) from the synthesis of tiglic acid was …
Number of citations: 79 pubs.acs.org
BA Mcgaw, JG Woolley - Phytochemistry, 1979 - Elsevier
… to heliotridine and angelic acid. The latter contained all the radioactivity of the original heliosupine showing that angelic acid may be formed from tiglic acid by a cis-trans isomerization. …
Number of citations: 17 www.sciencedirect.com
SW Pelletier, WL McLeish - Journal of the American Chemical …, 1952 - ACS Publications
… of tiglic acid does effect a partial inversion to angelic acid. … of angelic acid and 1.5 g. of what appeared to be a mixture of … odor characteristic of tiglic or angelic acid and consisted presum…
Number of citations: 11 pubs.acs.org
H Sonobe, LVR Kamps, EP Mazzola… - Journal of Agricultural …, 1981 - ACS Publications
… Conjugation of xenobiotics with angelic acid has not been previously reported as a … of the angelic acid ester to those used for the tiglic acid ester were carried out using angelic acid. …
Number of citations: 11 pubs.acs.org
JE Ku - Biomedical Dermatology, 2018 - Springer
… Further investigations such as protein level evaluation including in vivo experiments are needed to substantiate biological roles of angelic acid; this study suggests that angelic acid has …
Number of citations: 3 link.springer.com
AL Porte, JM Robertson - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Crystals of angelic acid are monoclinic, space-group Cgh-P21/a, with four molecules of C,H,O, … For angelic acid it has not been possible to make a very accurate structure determination. …
Number of citations: 1 pubs.rsc.org
P Joseph‐Nathan, JR Wesener… - Organic magnetic …, 1984 - Wiley Online Library
… Tiglic acid was commercially available (Aldrich), while angelic acid was prepared following published procedure~.'~ The 'H-13C shift correlations were obtained on a multinuclear …
Number of citations: 64 onlinelibrary.wiley.com

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